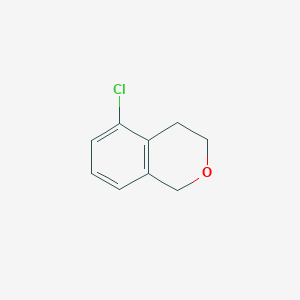

5-Chloroisochroman

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H9ClO |

|---|---|

Molecular Weight |

168.62 g/mol |

IUPAC Name |

5-chloro-3,4-dihydro-1H-isochromene |

InChI |

InChI=1S/C9H9ClO/c10-9-3-1-2-7-6-11-5-4-8(7)9/h1-3H,4-6H2 |

InChI Key |

LEJBPVGSBKOHKH-UHFFFAOYSA-N |

Canonical SMILES |

C1COCC2=C1C(=CC=C2)Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Chloroisochroman

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthesis pathways for 5-Chloroisochroman, a valuable heterocyclic compound with potential applications in medicinal chemistry and materials science. The synthesis of this molecule can be approached through two main strategies: the construction of the isochroman ring system from a pre-chlorinated precursor, and the direct, regioselective chlorination of the parent isochroman molecule. This document outlines the theoretical basis for these pathways, provides detailed hypothetical experimental protocols, and presents the expected quantitative data and characterization methods.

Pathway 1: Oxa-Pictet-Spengler Cyclization of a Chlorinated Precursor

The most direct and widely applicable method for the synthesis of the isochroman core is the Oxa-Pictet-Spengler reaction. This acid-catalyzed cyclization involves the reaction of a β-arylethanol with an aldehyde or its equivalent. For the synthesis of this compound, the key starting material is 2-(3-chlorophenyl)ethanol.

Conceptual Workflow

Caption: Oxa-Pictet-Spengler synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from the general synthesis of isochroman and is optimized for the specific precursor, 2-(3-chlorophenyl)ethanol.

Materials:

-

2-(3-chlorophenyl)ethanol

-

Paraformaldehyde

-

Concentrated Hydrochloric Acid (37%)

-

Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate Solution

-

Saturated Sodium Chloride Solution (Brine)

-

Anhydrous Magnesium Sulfate

-

Rotary Evaporator

-

Standard Glassware for organic synthesis

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-(3-chlorophenyl)ethanol (10.0 g, 63.8 mmol).

-

Add paraformaldehyde (2.88 g, 96.0 mmol) to the flask.

-

With vigorous stirring, slowly add concentrated hydrochloric acid (15 mL) dropwise to the reaction mixture at room temperature.

-

After the addition is complete, heat the mixture to 60°C and maintain this temperature for 12-16 hours. The reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

-

Add 50 mL of water and 50 mL of dichloromethane to the separatory funnel. Shake vigorously and allow the layers to separate.

-

Extract the aqueous layer with two additional 25 mL portions of dichloromethane.

-

Combine the organic layers and wash sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation or flash column chromatography on silica gel to afford pure this compound.

Quantitative Data (Hypothetical)

| Parameter | Value |

| Yield | 75-85% |

| Molecular Formula | C₉H₉ClO |

| Molecular Weight | 168.62 g/mol |

| Appearance | Colorless to pale yellow oil |

| Boiling Point | ~110-115 °C at 1 mmHg (estimated) |

| ¹H NMR (CDCl₃) | δ 7.10-7.30 (m, 4H), 4.75 (s, 2H), 3.95 (t, J=5.6 Hz, 2H), 2.90 (t, J=5.6 Hz, 2H) |

| ¹³C NMR (CDCl₃) | δ 139.5, 134.3, 129.8, 127.5, 126.8, 125.0, 68.2, 65.5, 28.0 |

| Mass Spec (EI) | m/z (%): 168 (M⁺, 40), 133 (100), 103 (30), 77 (25) |

Pathway 2: Regioselective Chlorination of Isochroman

An alternative approach to this compound is the direct chlorination of the parent isochroman molecule. This method relies on electrophilic aromatic substitution, where a chlorinating agent is introduced to the aromatic ring. The key challenge in this pathway is achieving regioselectivity to favor substitution at the 5-position.

Conceptual Workflow

Caption: Direct chlorination of Isochroman.

Detailed Experimental Protocol (Hypothetical)

This protocol describes a potential method for the regioselective chlorination of isochroman using a mild chlorinating agent and a Lewis acid catalyst. The regioselectivity may vary, and optimization would be required.

Materials:

-

Isochroman

-

N-Chlorosuccinimide (NCS)

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Anhydrous Dichloromethane (DCM)

-

Saturated Sodium Thiosulfate Solution

-

Saturated Sodium Bicarbonate Solution

-

Saturated Sodium Chloride Solution (Brine)

-

Anhydrous Magnesium Sulfate

-

Rotary Evaporator

-

Standard Glassware for inert atmosphere synthesis

Procedure:

-

To a flame-dried 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add isochroman (5.0 g, 37.3 mmol) and anhydrous dichloromethane (100 mL).

-

Cool the solution to 0°C in an ice bath.

-

In a separate flask, prepare a slurry of N-chlorosuccinimide (5.48 g, 41.0 mmol) in anhydrous dichloromethane (50 mL).

-

To the isochroman solution, slowly add anhydrous aluminum chloride (0.50 g, 3.7 mmol) in portions, ensuring the temperature remains below 5°C.

-

Add the N-chlorosuccinimide slurry dropwise to the reaction mixture over a period of 30 minutes.

-

Allow the reaction to stir at 0°C for 2-4 hours, monitoring the progress by TLC.

-

Upon completion, quench the reaction by slowly adding 50 mL of saturated sodium thiosulfate solution.

-

Separate the organic layer and wash it sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The resulting crude product will likely be a mixture of chlorinated isomers and unreacted starting material. Purification by fractional distillation or preparative High-Performance Liquid Chromatography (HPLC) is necessary to isolate this compound.

Quantitative Data (Hypothetical)

| Parameter | Value |

| Yield | 30-50% (highly dependent on regioselectivity) |

| Molecular Formula | C₉H₉ClO |

| Molecular Weight | 168.62 g/mol |

| Appearance | Colorless to pale yellow oil |

| Boiling Point | ~110-115 °C at 1 mmHg (estimated) |

| ¹H NMR (CDCl₃) | δ 7.10-7.30 (m, 4H), 4.75 (s, 2H), 3.95 (t, J=5.6 Hz, 2H), 2.90 (t, J=5.6 Hz, 2H) |

| ¹³C NMR (CDCl₃) | δ 139.5, 134.3, 129.8, 127.5, 126.8, 125.0, 68.2, 65.5, 28.0 |

| Mass Spec (EI) | m/z (%): 168 (M⁺, 40), 133 (100), 103 (30), 77 (25) |

Conclusion

The synthesis of this compound is most practicably achieved through the Oxa-Pictet-Spengler cyclization of commercially available 2-(3-chlorophenyl)ethanol. This method offers a more direct and higher-yielding route compared to the direct chlorination of isochroman, which presents significant challenges in controlling regioselectivity. The protocols and data provided in this guide serve as a comprehensive resource for researchers and professionals in the field of synthetic and medicinal chemistry, enabling the efficient preparation and characterization of this important chlorinated isochroman derivative. Further optimization of reaction conditions may be necessary to achieve the desired purity and yield for specific applications.

5-Chloroisochroman: A Review of Available Physicochemical Data

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloroisochroman (CAS RN: 182949-88-8) is a halogenated derivative of the isochroman scaffold, a structural motif present in a variety of natural products and pharmacologically active compounds. The strategic placement of a chlorine atom at the 5-position of the isochroman ring system can significantly influence its electronic properties, lipophilicity, and metabolic stability, thereby modulating its biological activity. This technical guide aims to provide a comprehensive overview of the available physicochemical properties of this compound. However, a thorough search of scientific literature and chemical databases reveals a significant lack of experimentally determined data for this specific compound.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₉ClO | |

| Molecular Weight | 168.62 g/mol | |

| CAS Registry Number | 182949-88-8 | |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available | |

| pKa | Data not available |

It is crucial to note that some public databases may contain information for a similarly named but structurally distinct compound, 5-Chloroisoquinoline. Researchers should exercise caution to avoid confusing these two entities.

Experimental Protocols

The absence of published experimental data for this compound means that detailed, validated protocols for the determination of its physicochemical properties are not available. However, established methodologies for characterizing similar small molecules can be applied.

General Workflow for Physicochemical Property Determination

The following diagram outlines a general experimental workflow for the determination of key physicochemical properties of a novel compound like this compound.

Signaling Pathways and Biological Activity

Currently, there is no specific information in the scientific literature detailing the biological activity or associated signaling pathways of this compound. Research into the biological effects of isochroman derivatives is ongoing, and future studies may elucidate the role, if any, of this particular compound.

Conclusion

The physicochemical properties of this compound remain largely uncharacterized in publicly accessible scientific literature. While its existence is confirmed by its CAS registry number, essential data such as melting point, boiling point, solubility, and pKa have not been experimentally determined or reported. Similarly, information regarding its biological activity and related signaling pathways is absent. This knowledge gap presents an opportunity for further research to synthesize, characterize, and evaluate the pharmacological potential of this compound. The general experimental protocols outlined in this guide can serve as a foundational approach for such an investigation.

5-Chloroisochroman: A Comprehensive Guide to Structural Elucidation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the methodologies and data interpretation involved in the structural elucidation of 5-Chloroisochroman. The following sections present a multi-faceted analytical approach, combining spectroscopic and spectrometric techniques to unambiguously determine the molecular structure of this compound. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the synthesis, characterization, and application of isochroman derivatives in drug discovery and development.

Introduction

Isochroman and its derivatives are a class of bicyclic ethers that form the core of various natural products and pharmacologically active molecules. The introduction of a chlorine atom at the 5-position of the isochroman scaffold can significantly influence its physicochemical properties and biological activity. Therefore, the precise determination of its structure is a critical first step in any research and development endeavor. This guide outlines a systematic workflow for the structural elucidation of this compound, beginning with its synthesis and culminating in its definitive structural confirmation.

Synthetic Pathway Overview

The synthesis of this compound can be achieved through a multi-step reaction sequence, a generalized workflow for which is presented below. The precise reagents and conditions would be optimized to achieve the desired yield and purity.

Caption: Synthetic workflow for this compound.

Spectroscopic and Spectrometric Analysis

The core of structural elucidation lies in the application and interpretation of various analytical techniques. The following sections detail the expected data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz spectrometer. Key parameters include a 30° pulse width, a relaxation delay of 1.0 s, and an acquisition time of 4 s. A total of 16 scans are co-added.

-

¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument at a frequency of 100 MHz using a proton-decoupled pulse sequence. A 45° pulse width, a relaxation delay of 2.0 s, and an acquisition time of 1.5 s are used. Approximately 1024 scans are accumulated.

-

2D NMR (COSY & HSQC): Acquire Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) spectra to establish proton-proton and proton-carbon correlations, respectively. Standard pulse programs are utilized.

Table 1: Predicted ¹H NMR Data for this compound (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| 7.15 | d | 1H | 8.0 | H-6 |

| 7.05 | t | 1H | 8.0 | H-7 |

| 6.95 | d | 1H | 8.0 | H-8 |

| 4.80 | s | 2H | - | H-1 |

| 3.90 | t | 2H | 6.0 | H-3 |

| 2.85 | t | 2H | 6.0 | H-4 |

Table 2: Predicted ¹³C NMR Data for this compound (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 135.0 | C-8a |

| 132.5 | C-5 |

| 128.0 | C-7 |

| 127.5 | C-4a |

| 126.0 | C-6 |

| 124.0 | C-8 |

| 68.0 | C-1 |

| 65.0 | C-3 |

| 28.0 | C-4 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of this compound in methanol into the mass spectrometer via direct infusion using a syringe pump.

-

Ionization: Utilize Electrospray Ionization (ESI) in positive ion mode.

-

Mass Analysis: Acquire the mass spectrum over a mass-to-charge (m/z) range of 50-500 using an Orbitrap mass analyzer to achieve high resolution.

-

Fragmentation Analysis (MS/MS): Select the molecular ion peak for collision-induced dissociation (CID) to obtain a fragmentation pattern.

Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion | Calculated m/z | Observed m/z | Assignment |

| [M+H]⁺ | 183.0522 | 183.0525 | Molecular Ion (³⁵Cl) |

| [M+H+2]⁺ | 185.0493 | 185.0496 | Isotopic Peak (³⁷Cl) |

The characteristic isotopic pattern of chlorine (approximately 3:1 ratio for ³⁵Cl:³⁷Cl) would be a key diagnostic feature in the mass spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Experimental Protocol: Infrared Spectroscopy

-

Sample Preparation: Place a small drop of neat this compound liquid between two potassium bromide (KBr) plates.

-

Data Acquisition: Acquire the IR spectrum using a Fourier-Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹. A background spectrum of the clean KBr plates is first recorded.

Table 4: Predicted Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050-3000 | Medium | Aromatic C-H stretch |

| 2950-2850 | Strong | Aliphatic C-H stretch |

| 1600, 1480 | Medium | Aromatic C=C stretch |

| 1250 | Strong | C-O-C stretch (ether) |

| 800-750 | Strong | C-Cl stretch |

Structural Elucidation Workflow

The logical flow of the structural elucidation process is crucial for an efficient and accurate determination of the molecular structure.

Caption: Workflow for the structural elucidation of this compound.

X-ray Crystallography (Optional but Definitive)

For an unambiguous confirmation of the three-dimensional structure, single-crystal X-ray diffraction can be employed, provided a suitable crystal can be obtained.

Experimental Protocol: X-ray Crystallography

-

Crystallization: Grow single crystals of this compound by slow evaporation of a saturated solution in a suitable solvent system (e.g., hexane/ethyl acetate).

-

Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a diffractometer equipped with a Mo Kα X-ray source.

-

Structure Solution and Refinement: Process the diffraction data to solve the crystal structure using direct methods and refine the atomic positions and thermal parameters.[1]

The resulting electron density map would provide the precise spatial arrangement of all atoms in the molecule, confirming the connectivity and stereochemistry.[1]

Conclusion

The structural elucidation of this compound is a systematic process that relies on the synergistic application of modern analytical techniques. By combining the information from NMR spectroscopy, mass spectrometry, and infrared spectroscopy, a confident structural assignment can be made. This guide provides the foundational knowledge and experimental frameworks necessary for researchers and professionals to successfully characterize this and similar molecules, thereby facilitating their further investigation in the context of drug discovery and development.

References

A Technical Guide to 5-Chloroisochroman: Properties, Synthesis, and Biological Context

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 5-Chloroisochroman, a halogenated derivative of the isochroman heterocyclic scaffold. Given the limited direct literature on this specific molecule, this guide synthesizes information from related compounds and general chemical principles to offer a robust resource for research and development.

Chemical Identity

-

IUPAC Name: 5-chloro-3,4-dihydro-1H-isochromene

-

CAS Number: A specific CAS Registry Number for this compound has not been identified in public databases. For reference, the CAS number for the parent compound, Isochroman, is 493-05-0 .[1][2][3]

Table 1: Physicochemical Properties of Isochroman (Parent Compound)

| Property | Value | Reference |

| Molecular Formula | C₉H₁₀O | [1][3] |

| Molecular Weight | 134.18 g/mol | [1][3] |

| Appearance | Colorless to slightly yellow clear liquid | [3] |

| Density | 1.067 g/mL at 25 °C | [1] |

| Boiling Point | 110 °C at 25 mmHg | [3] |

| Refractive Index | n20/D 1.545 | [1] |

| Solubility | Slightly soluble in water | [1] |

Experimental Protocols: Synthesis of Chlorinated Isochromans

General Protocol: Electrophilic Chlorination of an Isochroman Precursor

-

Reaction Setup: To a solution of the isochroman precursor in a suitable inert solvent (e.g., dichloromethane or chloroform), add a chlorinating agent such as N-chlorosuccinimide (NCS).

-

Catalysis: A Lewis acid catalyst (e.g., FeCl₃ or AlCl₃) is typically required to facilitate the electrophilic aromatic substitution.

-

Reaction Conditions: The reaction mixture is stirred at a controlled temperature, which may range from room temperature to reflux, depending on the reactivity of the substrate.

-

Monitoring: The progress of the reaction is monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Upon completion, the reaction is quenched, typically with water or an aqueous solution of a reducing agent to destroy any remaining chlorinating agent.

-

Extraction and Purification: The product is extracted into an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is then purified by a suitable method, such as column chromatography or recrystallization, to yield the desired chlorinated isochroman.

Diagram 1: General Workflow for Synthesis

Caption: A generalized workflow for the synthesis of chlorinated isochroman derivatives.

Biological Activity and Signaling Pathways

Direct studies on the biological activity of this compound are not available. However, the isochroman scaffold is a recognized pharmacophore present in numerous bioactive natural products and synthetic compounds.[5][6] Derivatives of isochroman have been reported to exhibit a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, antitumor, and antihypertensive effects.[5] The introduction of a chlorine atom can significantly modulate the biological activity of a molecule.[7]

Hypothetical Signaling Pathway: Modulation of Inflammatory Response

Given the known anti-inflammatory properties of some isochroman derivatives, it is plausible that this compound could interact with key signaling pathways involved in inflammation, such as the NF-κB pathway. The NF-κB signaling cascade is a central regulator of inflammatory gene expression.

Diagram 2: Hypothetical Modulation of the NF-κB Pathway

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

Disclaimer: The information presented in this guide, particularly regarding the synthesis and biological activity, is based on general principles and data from related compounds due to the absence of specific literature on this compound. Researchers should use this information as a preliminary guide and validate all experimental procedures and biological activities.

References

- 1. Isochroman | 493-05-0 [chemicalbook.com]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. chemimpex.com [chemimpex.com]

- 4. Synthesis of chlorinated isocoumarin derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 5. Research progress in biological activities of isochroman derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Isochroman Derivatives: A Comprehensive Technical Review for Drug Discovery Professionals

An In-depth Exploration of the Synthesis, Biological Activity, and Therapeutic Potential of Isochroman Derivatives

Isochroman, a heterocyclic compound, forms the structural core of numerous natural products and synthetic molecules that exhibit a wide array of significant biological activities. This technical guide provides a comprehensive literature review of isochroman derivatives, tailored for researchers, scientists, and drug development professionals. It delves into their synthesis, diverse pharmacological properties, and mechanisms of action, with a focus on quantitative data, detailed experimental protocols, and visualization of key cellular pathways.

Core Biological Activities and Therapeutic Potential

Isochroman derivatives have emerged as privileged scaffolds in medicinal chemistry due to their broad spectrum of pharmacological effects. These compounds have been extensively investigated for their potential as:

-

Anticancer Agents: A significant number of isochroman derivatives have demonstrated potent cytotoxic activity against various cancer cell lines.[1][2] Their mechanisms of action often involve the induction of apoptosis, or programmed cell death, through the activation of caspase cascades.[1][2][3][4]

-

Antimicrobial Agents: The isochroman core is also found in compounds with notable antibacterial and antifungal properties.[5] These derivatives hold promise for the development of new therapeutics to combat infectious diseases.

-

Anti-inflammatory Agents: Several isochroman derivatives exhibit anti-inflammatory effects, suggesting their potential in treating inflammatory disorders.[6][7]

-

Antioxidant Agents: The ability of certain isochroman derivatives to scavenge free radicals underscores their potential as antioxidant agents.

-

Other Therapeutic Areas: Research has also explored the potential of isochroman derivatives as antihypertensive and central nervous system (CNS) agents.[8]

Quantitative Biological Data

To facilitate comparative analysis, the following tables summarize the quantitative biological activity data for representative isochroman derivatives from the literature.

Table 1: Anticancer Activity of Isochroman Derivatives (IC₅₀ values in µM)

| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Compound 3d | HeLa | 5.40 | [1] |

| Compound 3e | HeLa | 5.89 | [1] |

| Further data to be populated from additional specific studies. |

Table 2: Antimicrobial Activity of Isochroman Derivatives (MIC values in µg/mL)

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Data to be populated from specific studies providing MIC values. |

Table 3: Anti-inflammatory Activity of Isochroman Derivatives

| Compound/Derivative | Assay | IC₅₀/EC₅₀ (µM) | Reference |

| Data to be populated from specific studies on anti-inflammatory activity. |

Key Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the synthesis and biological evaluation of isochroman derivatives.

Synthesis of Bioactive Isochroman Derivatives

A common and versatile method for the synthesis of the isochroman skeleton is the Oxa-Pictet-Spengler reaction .

General Procedure for Oxa-Pictet-Spengler Cyclization:

-

Starting Materials: A β-phenylethyl alcohol derivative and an appropriate aldehyde or ketone.

-

Reaction Conditions: The reaction is typically carried out in an organic solvent (e.g., dichloromethane, toluene) in the presence of a Brønsted or Lewis acid catalyst (e.g., p-toluenesulfonic acid, trifluoroacetic acid, boron trifluoride etherate).

-

Procedure:

-

To a solution of the β-phenylethyl alcohol in the chosen solvent, add the aldehyde/ketone and the acid catalyst.

-

The reaction mixture is stirred at room temperature or heated to reflux, and the progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched with a basic solution (e.g., saturated sodium bicarbonate).

-

The aqueous layer is extracted with an organic solvent, and the combined organic layers are washed, dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), and concentrated under reduced pressure.

-

-

Purification: The crude product is purified by column chromatography on silica gel to afford the desired isochroman derivative.

Biological Evaluation Protocols

1. In Vitro Anticancer Activity Assay (MTT Assay):

-

Cell Culture: Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO₂.

-

Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The isochroman derivatives, dissolved in a suitable solvent (e.g., DMSO), are added to the wells at various concentrations. Control wells receive the solvent alone.

-

Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for an additional few hours.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated, and the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined.

2. Antimicrobial Susceptibility Testing (Broth Microdilution Method for MIC Determination):

-

Bacterial/Fungal Culture: The microorganism is grown in a suitable broth medium to a specific optical density.

-

Compound Preparation: Serial dilutions of the isochroman derivatives are prepared in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plates are incubated under appropriate conditions (temperature, time) for microbial growth.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

3. In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition Assay):

-

Cell Culture: Macrophage cell lines (e.g., RAW 264.7) are used.

-

Cell Stimulation: The cells are stimulated with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of the isochroman derivatives at various concentrations.

-

Nitrite Measurement: The production of nitric oxide (NO) is measured by quantifying the amount of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.

-

Data Analysis: The percentage of NO inhibition is calculated, and the IC₅₀ value is determined.

Signaling Pathways and Mechanisms of Action

The biological effects of isochroman derivatives are often mediated through their interaction with specific cellular signaling pathways. Understanding these pathways is crucial for rational drug design and development.

Apoptosis Induction via Caspase Activation

Many anticancer isochroman derivatives exert their cytotoxic effects by inducing apoptosis. This process is often mediated by the activation of a cascade of cysteine proteases known as caspases.

Caption: Caspase activation cascade in apoptosis induced by isochroman derivatives.

Experimental Workflow for Synthesis and Biological Screening

The following diagram illustrates a typical workflow for the synthesis of a library of isochroman derivatives and their subsequent screening for biological activity.

Caption: General workflow for isochroman derivative drug discovery.

Conclusion

Isochroman derivatives represent a versatile and promising class of compounds with significant potential for the development of new therapeutic agents across various disease areas. Their rich chemical diversity, coupled with a broad range of biological activities, makes them attractive targets for further investigation in drug discovery and development programs. This technical guide provides a foundational understanding of the current state of research on isochroman derivatives, offering valuable insights for scientists and researchers in the field. Further exploration of structure-activity relationships and mechanisms of action will be crucial in unlocking the full therapeutic potential of this important class of heterocyclic compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Articulatin-D induces apoptosis via activation of caspase-8 in acute T-cell leukemia cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Caspase‐mediated programmed cell death pathways as potential therapeutic targets in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ijms-vol-24-pages-3575-discovery-of-new-heterocyclic-benzofuran-hybrids-as-potential-anti-inflammatory-agents-design-synthesis-and-evaluation-of-the-inhibitory-activity-of-their-related-inflammatory-factors-based-on-nf-b-and-mapk-signaling-pathways - Ask this paper | Bohrium [bohrium.com]

- 7. youtube.com [youtube.com]

- 8. pubs.acs.org [pubs.acs.org]

discovery and history of 5-Chloroisochroman

An In-depth Technical Guide on the Proposed Discovery and Synthesis of 5-Chloroisochroman

Disclaimer: As of late 2025, a thorough review of scientific literature and patent databases reveals no specific publications detailing the discovery, history, or synthesis of this compound. This document, therefore, presents a prospective guide for its synthesis based on established chemical principles and analogous reactions reported for structurally similar compounds. The experimental protocols and data are adapted from published methods for related chlorinated and fluorinated isochroman derivatives.

Introduction

Isochromans are a class of bicyclic ether heterocyclic compounds that form the core structure of various natural products and pharmacologically active molecules. The introduction of a halogen atom, such as chlorine, onto the aromatic ring of the isochroman scaffold can significantly influence its physicochemical properties and biological activity. This guide outlines a proposed synthetic pathway to the novel compound this compound, providing detailed hypothetical experimental protocols and expected outcomes based on analogous reactions.

Proposed Synthesis of this compound

The most plausible synthetic route to this compound would likely proceed through a key intermediate, 5-chloro-2-vinylbenzaldehyde. The synthesis of this precursor and its subsequent cyclization are detailed below.

Synthesis of the Precursor: 5-Chloro-2-vinylbenzaldehyde

A potential pathway to 5-chloro-2-vinylbenzaldehyde is proposed, starting from commercially available 2-bromo-4-chlorobenzaldehyde.

Experimental Protocol:

-

Stille Coupling: To a solution of 2-bromo-4-chlorobenzaldehyde (1.0 eq) in anhydrous toluene, add vinyltributyltin (1.2 eq) and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

-

The reaction mixture is heated to 110 °C and stirred under an inert atmosphere for 12 hours.

-

Upon completion, the reaction is cooled to room temperature and quenched with a saturated aqueous solution of potassium fluoride.

-

The mixture is stirred for 1 hour, and the resulting precipitate is filtered off.

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield 5-chloro-2-vinylbenzaldehyde.

Cyclization to this compound

With the precursor in hand, an acid-catalyzed intramolecular hydroalkoxylation is a viable method for the formation of the isochroman ring.

Experimental Protocol:

-

Reduction of the Aldehyde: To a solution of 5-chloro-2-vinylbenzaldehyde (1.0 eq) in methanol at 0 °C, sodium borohydride (1.5 eq) is added portion-wise.

-

The reaction is stirred for 1 hour at 0 °C and then allowed to warm to room temperature.

-

The solvent is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate.

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the corresponding (5-chloro-2-vinylphenyl)methanol.

-

Acid-Catalyzed Cyclization: The crude (5-chloro-2-vinylphenyl)methanol is dissolved in anhydrous dichloromethane, and a catalytic amount of a strong acid, such as p-toluenesulfonic acid (0.1 eq), is added.

-

The reaction mixture is stirred at room temperature for 4 hours.

-

The reaction is quenched with a saturated aqueous solution of sodium bicarbonate.

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by column chromatography on silica gel to afford this compound.

Quantitative Data (Based on Analogous Fluorination Reaction)

No quantitative data for the synthesis of this compound is available. However, the following table summarizes the yields for the synthesis of analogous anti-4-fluoro-1-alkoxyisochromans from 5-chloro-2-vinylbenzaldehyde, as reported in the literature.[1] This data provides an estimate of the potential efficiency of the cyclization step.

| Entry | Alcohol | Product | Yield (%) |

| 1 | Methanol | anti-4-fluoro-1-methoxy-5-chloroisochroman | 65 |

| 2 | Ethanol | anti-4-fluoro-1-ethoxy-5-chloroisochroman | 72 |

| 3 | Propanol | anti-4-fluoro-1-propoxy-5-chloroisochroman | 70 |

| 4 | 2-Fluoroethanol | anti-4-fluoro-1-(2-fluoroethoxy)-5-chloroisochroman | 68 |

| 5 | 2-Cyanoethanol | anti-4-fluoro-1-(2-cyanoethoxy)-5-chloroisochroman | 60 |

Visualizations

Proposed Synthetic Pathway for this compound

References

Spectroscopic Profile of 5-Chloroisochroman: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for the compound 5-Chloroisochroman. Due to the limited availability of published experimental spectra for this specific molecule in the public domain, this document outlines the predicted spectroscopic characteristics based on its chemical structure and principles of NMR, IR, and Mass Spectrometry. It also includes generalized experimental protocols for acquiring such data.

Chemical Structure

Systematic Name: 5-chloro-3,4-dihydro-1H-isochromene Molecular Formula: C₉H₉ClO Molecular Weight: 168.62 g/mol

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data from key spectroscopic techniques for this compound. These predictions are based on established chemical shift and fragmentation patterns for similar structural motifs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 500 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.20 | d (J ≈ 7.5 Hz) | 1H | H-8 |

| ~ 7.15 | t (J ≈ 7.8 Hz) | 1H | H-7 |

| ~ 7.05 | d (J ≈ 8.0 Hz) | 1H | H-6 |

| ~ 4.80 | s | 2H | H-1 (CH₂-O) |

| ~ 4.10 | t (J ≈ 6.0 Hz) | 2H | H-3 (Ar-CH₂-CH₂) |

| ~ 2.95 | t (J ≈ 6.0 Hz) | 2H | H-4 (Ar-CH₂) |

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, 125 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 135.0 | C-4a |

| ~ 133.0 | C-8a |

| ~ 130.0 | C-5 |

| ~ 128.0 | C-7 |

| ~ 127.5 | C-8 |

| ~ 125.0 | C-6 |

| ~ 68.0 | C-1 |

| ~ 65.0 | C-3 |

| ~ 28.0 | C-4 |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050 - 3000 | Medium | Aromatic C-H Stretch |

| 2950 - 2850 | Medium | Aliphatic C-H Stretch |

| 1600, 1470 | Medium-Strong | Aromatic C=C Bending |

| 1250 - 1200 | Strong | Aryl-Cl Stretch |

| 1100 - 1050 | Strong | C-O-C Stretch |

| 800 - 750 | Strong | C-Cl Stretch (Aromatic) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation for this compound (Electron Ionization)

| m/z | Relative Intensity (%) | Proposed Fragment |

| 168/170 | 100 / 33 | [M]⁺ / [M+2]⁺ (due to ³⁵Cl/³⁷Cl) |

| 139 | High | [M - CH₂O]⁺ |

| 133 | Moderate | [M - Cl]⁺ |

| 104 | Moderate | [C₈H₈]⁺ |

| 77 | Moderate | [C₆H₅]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data outlined above. Instrument parameters may need to be optimized for specific samples.

NMR Spectroscopy

A sample of this compound (5-10 mg) would be dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution would be transferred to a 5 mm NMR tube. ¹H NMR and ¹³C NMR spectra would be acquired on a 500 MHz spectrometer. For ¹H NMR, a sufficient number of scans would be acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled sequence would be used.

Infrared (IR) Spectroscopy

A small amount of neat this compound would be placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to create a thin film. Alternatively, a solution of the compound in a suitable solvent (e.g., chloroform) could be deposited on a salt plate and the solvent allowed to evaporate. The IR spectrum would be recorded using a Fourier-Transform Infrared (FTIR) spectrometer, typically over a range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectra would be obtained using a mass spectrometer with an electron ionization (EI) source. A dilute solution of this compound in a volatile solvent (e.g., methanol or dichloromethane) would be introduced into the instrument. The sample would be ionized using a standard electron energy of 70 eV. The resulting fragments would be analyzed by a mass analyzer (e.g., quadrupole or time-of-flight).

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of this compound.

A Methodological Guide to the Theoretical and Computational Study of 5-Chloroisochroman

Disclaimer: Specific experimental, theoretical, or computational studies directly investigating 5-Chloroisochroman are not extensively available in the public domain. This document therefore serves as an in-depth methodological guide for researchers, scientists, and drug development professionals, outlining the established theoretical and computational approaches that would be employed to study a novel or under-researched isochroman derivative, using this compound as a primary example.

Introduction to the Isochroman Scaffold

Isochromans are a class of heterocyclic compounds featuring a fused benzene ring and a dihydropyran ring. This structural motif is a privileged scaffold in medicinal chemistry, found in numerous bioactive natural products and synthetic pharmaceutical agents.[1][2] Derivatives of isochroman have demonstrated a wide array of pharmacological activities, including antitumor, anti-inflammatory, antimicrobial, antioxidant, and antihypertensive properties.[1][3] The therapeutic potential of these compounds has driven significant interest in synthesizing and evaluating new derivatives, making a thorough understanding of their structure, reactivity, and potential biological interactions a critical goal for drug discovery.

Theoretical and computational chemistry provide indispensable tools for achieving this understanding. By modeling molecular properties and reaction dynamics, researchers can predict spectroscopic signatures, elucidate reaction mechanisms, and rationalize structure-activity relationships (SAR) before undertaking extensive and costly laboratory work. This guide outlines a comprehensive workflow for the theoretical and computational characterization of a novel derivative, this compound.

Theoretical and Computational Methodology

The study of a new molecule like this compound begins with in silico analysis to predict its fundamental properties. Quantum mechanical calculations, particularly Density Functional Theory (DFT), are central to this phase.

Molecular Geometry and Spectroscopic Prediction

The first step is to determine the most stable three-dimensional conformation of the molecule.

-

Methodology: Geometry optimization is typically performed using DFT with a functional such as M06-2X or B3LYP and a suitable basis set (e.g., 6-311G(d,p)).[4] The M06-2X functional is often chosen for its robust performance in systems involving non-covalent interactions.[4] The calculation should be performed in a simulated solvent environment (e.g., using the Polarizable Continuum Model, PCM) to better approximate real-world conditions.[4]

-

Validation: The absence of imaginary frequencies in the subsequent vibrational frequency calculation confirms that a true energy minimum (a stable conformation) has been found.

Once the geometry is optimized, key spectroscopic data can be predicted to aid in the experimental characterization of the synthesized compound.

Table 1: Predicted vs. Experimental Spectroscopic Data

| Parameter | Computational Method | Purpose | Experimental Counterpart |

| Vibrational Frequencies | DFT (e.g., M06-2X/6-311G(d,p)) | Predict characteristic IR and Raman peaks for functional groups. | FT-IR, Raman Spectroscopy |

| NMR Chemical Shifts | GIAO-DFT | Predict 1H and 13C NMR chemical shifts to aid in structure elucidation. | 1H NMR, 13C NMR |

| Electronic Transitions | TD-DFT | Predict UV-Vis absorption maxima. | UV-Vis Spectroscopy |

Analysis of Reactivity and Non-Covalent Interactions

Understanding the electronic structure is key to predicting how this compound might interact with other molecules, including biological targets.

-

Electrostatic Potential (ESP) Surface: The ESP map reveals the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule. For this compound, this would highlight the electronegative oxygen and chlorine atoms. A key feature to investigate would be the potential for a "sigma-hole" (σ-hole) on the chlorine atom—a region of positive electrostatic potential along the C-Cl bond axis that can engage in halogen bonding.[5]

-

Frontier Molecular Orbitals (FMO): Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insight into the molecule's ability to donate or accept electrons, indicating its kinetic stability and reactivity in chemical reactions.

-

Non-Covalent Interactions (NCI): Computational methods can model and quantify weak interactions like hydrogen bonds, halogen bonds, and π-π stacking, which are critical for catalyst-substrate binding and drug-receptor interactions.[6]

Experimental Protocols for Validation

Computational predictions must be validated by empirical data. The following section outlines generalized protocols for the synthesis and characterization of a substituted isochroman.

Generalized Synthesis Protocol: Halo-cycloacetalization

A common route to isochroman derivatives is the halo-cycloacetalization of olefinic aldehydes or alcohols.[2]

-

Reactant Preparation: A solution of the appropriate olefinic aldehyde precursor is prepared in a suitable solvent (e.g., dichloromethane, CH2Cl2).

-

Halogenation: A halogenating agent, such as an N-haloamide (e.g., N-chlorosuccinimide), is added to the solution. The reaction is typically stirred at room temperature.

-

Cyclization: The halogenating agent facilitates a cyclization reaction, forming the isochroman ring structure.

-

Workup and Purification: The reaction mixture is quenched, and the crude product is extracted. Purification is achieved via column chromatography on silica gel to yield the final this compound product.

Characterization

The identity and purity of the synthesized compound are confirmed using standard spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra are acquired to confirm the connectivity of atoms in the molecule. The observed chemical shifts are compared against the computationally predicted values.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum is used to identify characteristic vibrational modes of functional groups (e.g., C-O-C ether stretch, aromatic C-H bends).

-

Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the molecular weight and elemental composition of the compound, matching it to the molecular formula of this compound (C9H9ClO).

Table 2: Summary of Experimental Characterization Data

| Technique | Information Obtained | Example Data for C9H9ClO |

| 1H NMR | Proton environment, coupling constants | Chemical shifts (ppm), integration, multiplicity (s, d, t, m) |

| 13C NMR | Carbon skeleton | Chemical shifts (ppm) for 9 unique carbon atoms |

| FT-IR | Functional groups present | Vibrational frequencies (cm-1) for C-Cl, C-O, C=C bonds |

| HRMS (ESI+) | Exact mass, molecular formula | m/z for [M+H]+ or [M+Na]+, confirming C9H9ClO |

Visualized Workflows and Potential Mechanisms

Visual diagrams are essential for representing complex workflows and molecular interactions. The following diagrams were generated using Graphviz (DOT language) and adhere to the specified design constraints.

General Research Workflow

This diagram illustrates the integrated workflow combining computational prediction with experimental synthesis and validation for the study of a novel isochroman derivative.

Hypothetical Biological Signaling Pathway

Given that some isochroman derivatives have been identified as inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), a key enzyme in metabolic signaling, this diagram illustrates a hypothetical mechanism of action for this compound.[7]

Conclusion

While direct experimental data on this compound remains to be published, a powerful and well-established framework exists for its comprehensive study. The integration of theoretical calculations with targeted experimental work provides a robust strategy for characterizing its structure, predicting its reactivity, and evaluating its potential as a pharmacologically active agent. The methodologies and workflows detailed in this guide offer a clear path forward for researchers investigating this and other novel isochroman derivatives, ultimately accelerating the process of drug discovery and development.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Research progress in biological activities of isochroman derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Harnessing Noncovalent π‑Type Interactions in Thiourea–Chloride Supramolecular Complexes: Toward the Asymmetric Dearomatization of Diazaheterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and evaluation of some novel isochroman carboxylic acid derivatives as potential anti-diabetic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emerging Therapeutic Potential of Chlorinated Isochromans: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorinated isochromans are a class of heterocyclic compounds that are gaining attention in the field of drug discovery for their diverse and potent biological activities. This technical guide provides an in-depth overview of the current research on these compounds, focusing on their antimicrobial, antitumor, and anti-inflammatory properties. It is designed to be a comprehensive resource for researchers and professionals in drug development, offering detailed information on the synthesis, biological evaluation, and mechanisms of action of chlorinated isochromans. This guide summarizes quantitative data, details experimental protocols, and visualizes key biological pathways to facilitate a deeper understanding and inspire further investigation into this promising class of molecules.

Introduction

The isochroman scaffold, a bicyclic ether, is a privileged structure in medicinal chemistry, found in a variety of natural products and synthetic compounds with significant biological activities. The introduction of a chlorine atom to the isochroman core can profoundly influence its physicochemical properties, often leading to enhanced potency and altered selectivity. This "magic halogen" effect, where chlorination can dramatically improve a compound's therapeutic profile, has been a driving force behind the exploration of chlorinated isochromans as potential drug candidates.

This guide will delve into the known biological activities of chlorinated isochromans, with a particular focus on their potential as antimicrobial, antitumor, and anti-inflammatory agents. We will present a curated collection of data from the scientific literature, organized to provide a clear and comprehensive understanding of the structure-activity relationships and therapeutic potential of these compounds.

Antimicrobial Activity of Chlorinated Isochromans

Several studies have highlighted the potent antimicrobial properties of chlorinated isochroman derivatives, particularly against a range of bacteria and fungi. The presence of chlorine atoms appears to be a key contributor to their bioactivity.

Antibacterial Activity

A notable example of a chlorinated isochroman derivative with significant antibacterial activity is a chloro-dihydroisocoumarin isolated from the fungus Penicillium chrysogenum. This compound has demonstrated potent inhibitory effects against both Gram-positive and Gram-negative bacteria.

Table 1: Minimum Inhibitory Concentration (MIC) of a Chlorinated Dihydroisocoumarin Derivative

| Bacterial Strain | MIC (µg/mL) |

| Staphylococcus aureus | 1.00 |

| Bacillus licheniformis | 0.8 |

| Escherichia coli | 5.3 |

| Klebsiella pneumoniae | 3.5 |

| Acinetobacter calcoaceticus | 4.2 |

Antifungal Activity

Isocoumarindole A, a chlorinated isocoumarin and indole alkaloid hybrid metabolite isolated from the endolichenic fungus Aspergillus sp., has demonstrated mild antifungal activity.[1]

Table 2: Antifungal Activity of Isocoumarindole A

| Fungal Strain | MIC (µg/mL) |

| Candida albicans | 32 |

Antitumor Activity of Chlorinated Isochromans

The cytotoxic potential of chlorinated isochroman derivatives against various cancer cell lines is an area of active research. The ability of these compounds to induce apoptosis and inhibit cell proliferation makes them promising candidates for anticancer drug development.

Cytotoxicity against Cancer Cell Lines

Isocoumarindole A has shown significant cytotoxic activity against several human cancer cell lines.[1]

Table 3: Cytotoxic Activity (IC50) of Isocoumarindole A

| Cell Line | IC50 (µM) |

| HCT-116 (Colon Cancer) | 5.8 |

| A549 (Lung Cancer) | 7.3 |

| MCF-7 (Breast Cancer) | 9.1 |

Anti-inflammatory Activity and Signaling Pathways

While direct studies on the anti-inflammatory mechanisms of chlorinated isochromans are still emerging, the broader class of isocoumarins has been shown to modulate key inflammatory pathways. A primary target in inflammation is the Nuclear Factor-kappa B (NF-κB) signaling pathway, which plays a central role in regulating the expression of pro-inflammatory genes.

Natural compounds are known to inhibit NF-κB signaling through various mechanisms, such as preventing the activation of the IKK complex, which is responsible for the phosphorylation and subsequent degradation of the inhibitory protein IκB. This, in turn, prevents the translocation of the active NF-κB dimer to the nucleus, where it would otherwise initiate the transcription of inflammatory mediators. It is plausible that chlorinated isochromans may exert anti-inflammatory effects through a similar mechanism.

Caption: Potential mechanism of anti-inflammatory action of chlorinated isochromans via inhibition of the NF-κB signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of chlorinated isochroman derivatives.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a standard measure of antimicrobial efficacy. The broth microdilution method is a common technique for determining MIC values.

Protocol: Broth Microdilution Assay

-

Preparation of Bacterial Inoculum:

-

Aseptically pick several colonies of the test bacterium from a fresh agar plate.

-

Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 108 CFU/mL).

-

Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in the test wells.

-

-

Preparation of Compound Dilutions:

-

Prepare a stock solution of the chlorinated isochroman in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. The final volume in each well should be 50 µL.

-

-

Inoculation and Incubation:

-

Add 50 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 100 µL.

-

Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubate the plates at 35-37°C for 16-20 hours.

-

-

Determination of MIC:

-

After incubation, visually inspect the plates for turbidity.

-

The MIC is the lowest concentration of the compound at which there is no visible growth.

-

References

5-Chloroisochroman: A Technical Guide to Solubility and Stability for Drug Development Professionals

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 5-Chloroisochroman, focusing on its solubility and stability. Due to the limited availability of direct public data for this compound, this document outlines the standard methodologies for determining these critical parameters. To illustrate data presentation, information on the structurally similar compound, 5-chloro-8-hydroxyquinoline, is provided as a reference. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary framework to assess the viability of this compound as a potential drug candidate.

Solubility Profile

Illustrative Solubility Data: 5-chloro-8-hydroxyquinoline

To provide a tangible example of how solubility data is presented, the following tables summarize the mole fraction solubility of 5-chloro-8-hydroxyquinoline, a structurally related compound, in various organic solvents at different temperatures.[1][2] This data serves as a valuable proxy for estimating the potential solubility characteristics of this compound.

Table 1: Mole Fraction Solubility of 5-chloro-8-hydroxyquinoline in Various Solvents at 298.15 K [1]

| Solvent | Mole Fraction Solubility (x) |

| 1,4-dioxane | 0.0751 |

| 2-ethoxyethanol | 0.0333 |

| n-Propyl Acetate | 0.0297 |

| 2-methoxyethanol | 0.0291 |

| Ethyl Acetate | 0.0269 |

| Methyl Acetate | 0.0245 |

| Isopropyl Acetate | 0.0232 |

| Acetone (DMK) | 0.0200 |

| n-Propanol | 0.0076 |

| Ethanol | 0.0058 |

| Isopropanol | 0.0045 |

| Methanol | 0.0042 |

Table 2: Temperature Dependence of 5-chloro-8-hydroxyquinoline Solubility in Select Solvents [3][4]

| Temperature (K) | N-methyl-2-pyrrolidone | N,N-dimethylformamide | 1,4-dioxane | Ethyl Acetate | Toluene | Acetonitrile |

| 283.15 | - | - | - | - | - | - |

| 293.15 | - | - | - | - | - | - |

| 303.15 | - | - | - | - | - | - |

| 313.15 | - | - | - | - | - | - |

| 323.15 | - | - | - | - | - | - |

Note: Specific mole fraction values for this temperature range were not available in the searched literature, but the general trend is that solubility increases with temperature.[3][4]

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a solid organic compound like this compound.

Objective: To determine the equilibrium solubility of this compound in a range of pharmaceutically relevant solvents at various temperatures.

Materials:

-

This compound (crystalline solid)

-

A panel of solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, acetonitrile, polyethylene glycol 400 (PEG 400), propylene glycol, etc.)

-

Small, sealable vials (e.g., screw-capped glass vials)

-

Constant temperature bath or incubator with shaking capabilities

-

Analytical balance

-

Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system for quantification

Procedure:

-

Sample Preparation: Weigh an excess amount of this compound into a series of vials.

-

Solvent Addition: Add a known volume of each solvent to the respective vials.

-

Equilibration: Seal the vials and place them in a constant temperature shaker bath. Allow the samples to equilibrate for a sufficient period (typically 24-72 hours) to ensure saturation is reached. The optimal time should be determined experimentally.

-

Sample Collection: Once equilibrium is reached, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Supernatant Withdrawal: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette.

-

Dilution and Quantification: Dilute the supernatant with a suitable solvent and quantify the concentration of this compound using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).

-

Data Analysis: Calculate the solubility in terms of mg/mL or molarity. Repeat the experiment at different temperatures to assess the temperature dependence of solubility.

Stability Profile

Assessing the stability of a potential drug candidate under various environmental conditions is a critical regulatory requirement.[5][6][7] Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.[8][9][10][11][12]

Forced Degradation Studies

Forced degradation, or stress testing, exposes the drug substance to conditions more severe than accelerated stability testing.[11] This helps to elucidate degradation pathways and develop stability-indicating analytical methods.[11]

Table 3: Recommended Conditions for Forced Degradation Studies of this compound

| Stress Condition | Recommended Parameters | Purpose |

| Acid Hydrolysis | 0.1 M to 1 M HCl, room temperature to 70°C | To assess degradation in acidic conditions. |

| Base Hydrolysis | 0.1 M to 1 M NaOH, room temperature to 70°C | To evaluate degradation in alkaline conditions. |

| Oxidation | 3-30% Hydrogen Peroxide (H₂O₂), room temperature | To determine susceptibility to oxidative degradation. |

| Thermal Degradation | Dry heat (e.g., 60°C, 80°C) | To assess stability at elevated temperatures. |

| Photostability | Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter. | To evaluate degradation upon exposure to light. |

Experimental Protocol for a Forced Degradation Study

Objective: To investigate the degradation profile of this compound under various stress conditions and identify the resulting degradation products.

Materials:

-

This compound

-

Hydrochloric acid (HCl) solutions

-

Sodium hydroxide (NaOH) solutions

-

Hydrogen peroxide (H₂O₂) solution

-

Temperature and humidity-controlled chambers

-

Photostability chamber

-

HPLC system with a suitable detector (e.g., UV or Mass Spectrometry)

-

pH meter

Procedure:

-

Sample Preparation: Prepare solutions of this compound in appropriate solvents. For hydrolysis and oxidation studies, the drug substance is dissolved in the respective stressor solution. For thermal and photostability studies, the solid drug substance and solutions are exposed to the stress conditions.

-

Stress Application: Expose the samples to the conditions outlined in Table 3 for a defined period (e.g., 2, 4, 8, 24, 48 hours). A control sample, protected from the stress condition, should be analyzed concurrently.

-

Neutralization (for hydrolysis): After the exposure time, neutralize the acidic and basic samples to prevent further degradation before analysis.

-

Analysis: Analyze all samples using a stability-indicating HPLC method. This method should be capable of separating the intact drug from its degradation products.

-

Data Evaluation: Compare the chromatograms of the stressed samples with the control sample to identify and quantify the degradation products. The extent of degradation is typically targeted at 5-20% to ensure that the degradation products are detectable without excessive breakdown of the main compound.[12]

Visualizations

The following diagrams illustrate the generalized workflows for determining the solubility and stability of this compound.

Caption: Workflow for determining the solubility of this compound.

Caption: Workflow for conducting a forced degradation study of this compound.

Biological Context of Isochroman Derivatives

Isochroman and its derivatives are recognized heterocyclic compounds in drug discovery, exhibiting a wide range of therapeutic applications.[13][14] These compounds have been investigated for their potential as central nervous system agents, antioxidants, antimicrobials, antihypertensives, antitumor, and anti-inflammatory agents.[13][14] The diverse biological activities of isochroman derivatives underscore the importance of thoroughly characterizing the physicochemical properties of new analogues like this compound to advance their potential as therapeutic agents.[13]

Conclusion

This technical guide provides a foundational framework for the characterization of the solubility and stability of this compound. While direct experimental data for this specific compound is pending, the outlined protocols, based on established scientific principles and regulatory guidelines, offer a clear path forward for its evaluation. The illustrative data from a structurally related compound provides a useful reference for data presentation and interpretation. A comprehensive understanding of these core properties is paramount for the successful development of this compound as a potential pharmaceutical agent.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. youtube.com [youtube.com]

- 6. ICH Official web site : ICH [ich.org]

- 7. Stability Testing for Drug Substances and Drug Products (ICH Q1A) : ComplianceWebinars [compliancewebinars.com]

- 8. lubrizolcdmo.com [lubrizolcdmo.com]

- 9. onyxipca.com [onyxipca.com]

- 10. ijisrt.com [ijisrt.com]

- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. resolvemass.ca [resolvemass.ca]

- 13. Research progress in biological activities of isochroman derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of 5-Chloroisochroman: Application Notes and Protocols for Researchers

For Immediate Release

This document provides detailed application notes and experimental protocols for the synthesis of 5-Chloroisochroman, a halogenated derivative of the isochroman scaffold. Isochromans are a class of bicyclic ethers that form the core structure of various natural products and pharmacologically active compounds. The introduction of a chlorine atom at the 5-position of the isochroman ring system can significantly influence its physicochemical and biological properties, making this compound a valuable compound for structure-activity relationship (SAR) studies in drug discovery and development.

This guide outlines a reliable synthetic route starting from commercially available precursors, focusing on the Oxa-Pictet-Spengler reaction. Detailed protocols for the preparation of the key intermediate and the final cyclization step are provided, along with tabulated data for clarity and reproducibility.

Synthetic Strategy Overview

The synthesis of this compound is approached through a two-step process. The first step involves the synthesis of the precursor alcohol, 2-(2-chlorophenyl)ethanol. The second, and key, step is the acid-catalyzed cyclization of this alcohol with a formaldehyde source via the Oxa-Pictet-Spengler reaction to yield the target molecule, this compound.

Figure 1. Overall synthetic workflow for this compound.

Experimental Protocols

Protocol 1: Synthesis of 2-(2-chlorophenyl)ethanol

This protocol describes the reduction of 2-chlorophenylacetic acid to 2-(2-chlorophenyl)ethanol using lithium aluminum hydride (LiAlH₄).

Materials:

-

2-Chlorophenylacetic acid

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

10% Sulfuric acid

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (1.2 eq.) in anhydrous diethyl ether.

-

Cool the suspension in an ice bath.

-

Dissolve 2-chlorophenylacetic acid (1.0 eq.) in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension via a dropping funnel over a period of 30-60 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours, then heat to reflux for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture in an ice bath.

-

Carefully quench the excess LiAlH₄ by the dropwise addition of water, followed by 15% sodium hydroxide solution, and then more water (Fieser workup).

-

Filter the resulting precipitate (aluminum salts) and wash it thoroughly with diethyl ether.

-

Combine the filtrate and the ether washings.

-

Wash the organic layer sequentially with 10% sulfuric acid, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield crude 2-(2-chlorophenyl)ethanol.

-

Purify the product by vacuum distillation or column chromatography on silica gel.

| Parameter | Value |

| Reactant Ratio | 2-Chlorophenylacetic acid : LiAlH₄ (1 : 1.2) |

| Solvent | Anhydrous Diethyl Ether or THF |

| Reaction Temperature | 0 °C to reflux |

| Reaction Time | 3-6 hours |

| Typical Yield | 80-95% |

Table 1. Summary of reaction parameters for the synthesis of 2-(2-chlorophenyl)ethanol.

Protocol 2: Synthesis of this compound

This protocol details the Oxa-Pictet-Spengler cyclization of 2-(2-chlorophenyl)ethanol with paraformaldehyde.

Materials:

-

2-(2-chlorophenyl)ethanol

-

Paraformaldehyde

-

Anhydrous solvent (e.g., dichloromethane or toluene)

-

Acid catalyst (e.g., p-toluenesulfonic acid, phosphoric acid, or gaseous hydrogen chloride)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve 2-(2-chlorophenyl)ethanol (1.0 eq.) and paraformaldehyde (1.5-2.0 eq.) in the chosen anhydrous solvent in a round-bottom flask.

-

Add the acid catalyst (catalytic amount, e.g., 0.1 eq. of p-toluenesulfonic acid).

-

Heat the reaction mixture to reflux and stir for 4-12 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

After completion, cool the reaction mixture to room temperature.

-

Wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain pure this compound.

| Parameter | Value |

| Reactant Ratio | 2-(2-chlorophenyl)ethanol : Paraformaldehyde (1 : 1.5-2.0) |

| Catalyst | p-Toluenesulfonic acid, H₃PO₄, or HCl |

| Solvent | Dichloromethane or Toluene |

| Reaction Temperature | Reflux |

| Reaction Time | 4-12 hours |

| Typical Yield | 60-80% |

Table 2. Summary of reaction parameters for the synthesis of this compound.

Logical Relationship of the Synthesis

The synthesis proceeds through a logical sequence of a functional group transformation followed by a key ring-forming reaction.

Figure 2. Logical flow of the synthetic route.

Concluding Remarks

The protocols described herein provide a robust and reproducible method for the synthesis of this compound. These application notes are intended to guide researchers in the fields of medicinal chemistry, chemical biology, and materials science in the preparation of this and structurally related compounds. The straightforward nature of the Oxa-Pictet-Spengler reaction, coupled with the availability of the starting materials, makes this synthetic route amenable to both small-scale and larger-scale preparations. Further optimization of reaction conditions may lead to improved yields and reduced reaction times. The synthesized this compound can serve as a valuable building block for the development of novel chemical entities with potential therapeutic or material applications.

Application Notes and Protocols: Synthesis of 5-Chloroisochroman

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the reaction mechanism for the formation of 5-chloroisochroman, a heterocyclic compound of interest in medicinal chemistry and drug development. The protocols outlined below are based on established synthetic methodologies for isochroman derivatives.

Introduction

Isochromans are a class of bicyclic ethers that form the core structure of various natural products and pharmacologically active molecules. The introduction of a chlorine atom at the 5-position of the isochroman scaffold can significantly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, which are critical parameters in drug design. This document details the predominant reaction mechanism for the synthesis of this compound and provides a representative experimental protocol.

Reaction Mechanism: Intramolecular Cyclization

The formation of the this compound ring system is typically achieved through an acid-catalyzed intramolecular cyclization of a pre-chlorinated precursor. The most direct route involves the use of 2-(4-chloro-2-(hydroxymethyl)phenyl)ethan-1-ol as the starting material. The chlorine atom is already present on the aromatic ring, ensuring the desired regiochemistry in the final product.

The reaction proceeds via an intramolecular electrophilic aromatic substitution (SEAr) type mechanism, which can be viewed as an intramolecular Friedel-Crafts alkylation.

The key steps are:

-

Protonation of the Benzylic Alcohol: In the presence of a strong acid catalyst (e.g., sulfuric acid, trifluoroacetic acid), the benzylic hydroxyl group of the starting material is protonated.

-

Formation of a Benzylic Carbocation: The protonated hydroxyl group departs as a water molecule, a good leaving group, leading to the formation of a resonance-stabilized benzylic carbocation.

-

Intramolecular Nucleophilic Attack: The tethered primary alcohol acts as a nucleophile and attacks the benzylic carbocation.

-

Deprotonation: A final deprotonation step yields the neutral this compound product and regenerates the acid catalyst.

Visualization of the Reaction Mechanism

Caption: Acid-catalyzed intramolecular cyclization of 2-(4-chloro-2-(hydroxymethyl)phenyl)ethan-1-ol.

Experimental Protocol

This protocol describes a general procedure for the synthesis of this compound via acid-catalyzed cyclization.

Materials:

-

2-(4-chloro-2-(hydroxymethyl)phenyl)ethan-1-ol

-

Trifluoroacetic acid (TFA)